molecular formula C14H14N2 B12615554 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline CAS No. 898553-60-1

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline

Katalognummer: B12615554
CAS-Nummer: 898553-60-1
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: RYYTWVUNLGDQBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline moiety The presence of an ethenyl group and a methyl group further distinguishes it from other related compounds

Vorbereitungsmethoden

The synthesis of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminocarbonyl compound and a carbonyl compound containing an active α-methylene group . This method is favored for its efficiency and the ability to produce the desired quinoline derivatives in good yields.

Another approach involves the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step . This method is advantageous due to its simplicity and the ability to generate a diverse array of products.

Industrial production of this compound may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethenyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline has found applications in several scientific research areas:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is investigated for its potential as a bioactive molecule.

    Medicine: The medicinal chemistry community is interested in this compound due to its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence or conductivity. Its unique structure makes it suitable for applications in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

898553-60-1

Molekularformel

C14H14N2

Molekulargewicht

210.27 g/mol

IUPAC-Name

1-ethenyl-8-methyl-4,5-dihydropyrrolo[3,2-h]quinoline

InChI

InChI=1S/C14H14N2/c1-3-16-9-8-12-7-6-11-5-4-10(2)15-13(11)14(12)16/h3-5,8-9H,1,6-7H2,2H3

InChI-Schlüssel

RYYTWVUNLGDQBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(CCC3=C2N(C=C3)C=C)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.